1-Methylcyclopentane-1,3-diol

Description

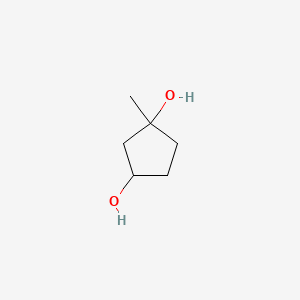

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-methylcyclopentane-1,3-diol |

InChI |

InChI=1S/C6H12O2/c1-6(8)3-2-5(7)4-6/h5,7-8H,2-4H2,1H3 |

InChI Key |

QIGOESOMEANKQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclopentane 1,3 Diol

Strategies Involving Carbonyl Reduction of Cyclic Ketones and Diones

Homogeneous Catalytic Systems (e.g., Knölker-type Iron Catalysts)

Asymmetric Dihydroxylation of Alkenes (e.g., 1-Methylcyclopentene)

It is important to note that the direct dihydroxylation of an alkene like 1-methylcyclopentene (B36725) yields a 1,2-diol (vicinal diol), specifically 1-methylcyclopentane-1,2-diol, not the 1,3-diol isomer. wikipedia.orgorganic-chemistry.org However, the principles of asymmetric dihydroxylation are central to stereocontrolled synthesis. The Sharpless Asymmetric Dihydroxylation is a premier method for producing chiral vicinal diols from alkenes with high enantioselectivity. nih.gov

The Sharpless Asymmetric Dihydroxylation mechanism involves the reaction of an alkene with osmium tetroxide in the presence of a chiral ligand. wikipedia.org The process begins with the formation of a complex between osmium tetroxide and the chiral ligand. organic-chemistry.orgorganicreactions.org This chiral complex then reacts with the alkene via a [3+2]-cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org The stereochemistry of the diol is determined by the face of the alkene that coordinates with the osmium-ligand complex. Subsequent hydrolysis of the osmate ester releases the chiral 1,2-diol. A co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts. wikipedia.orgorganic-chemistry.org

Chiral induction in the Sharpless Asymmetric Dihydroxylation is achieved through the use of cinchona alkaloid-derived ligands. nih.gov Dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives are commonly used. These ligands are pseudoenantiomers and lead to opposite stereochemical outcomes. For instance, ligands based on a phthalazine (B143731) (PHAL) core, such as (DHQ)₂PHAL and (DHQD)₂PHAL, create a chiral binding pocket that forces the alkene to approach the osmium reagent from a specific direction, thus controlling the facial selectivity of the hydroxylation. wikipedia.orgnih.gov The choice between these ligands, often supplied in pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), dictates which enantiomer of the diol is produced. organic-chemistry.org

| AD-Mix Reagent | Chiral Ligand | Typical Product Stereochemistry |

| AD-mix-α | (DHQ)₂PHAL | Dihydroxylation on the α-face |

| AD-mix-β | (DHQD)₂PHAL | Dihydroxylation on the β-face |

Cyclization and Rearrangement Pathways

Cyclization and rearrangement reactions are fundamental in constructing the cyclopentane (B165970) ring of 1-methylcyclopentane-1,3-diol, particularly when starting from acyclic or different ring systems.

The Piancatelli rearrangement is a key acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.govorganicreactions.org This reaction proceeds through a 4π-electrocyclization mechanism, similar to the Nazarov cyclization. nih.gov Starting from furfural, which is readily available from biomass, reaction with an organometallic reagent can produce the necessary 2-furylcarbinol precursor. The subsequent rearrangement under acidic conditions forms the five-membered ring with high stereocontrol, typically yielding a trans relationship between the substituents at positions 4 and 5. nih.gov This cyclopentenone product is a valuable intermediate that can be hydrogenated and modified to produce various substituted cyclopentanes, including precursors to this compound. nih.govrsc.org

Another powerful cyclization method is the intramolecular aldol (B89426) condensation . For the synthesis of the 1-methylcyclopentane core, 2,5-hexanedione (B30556) can be used as a starting material. Under basic or acidic conditions, this linear diketone undergoes an intramolecular cyclization to form 3-methylcyclopent-2-enone. researchgate.net This enone can then be subjected to reduction and other functional group manipulations to afford the target this compound.

Aldol Dimerization of Zinc Homoenolates Derived from Cyclopropanols

A notable method for synthesizing cyclopentane-1,3-diol derivatives involves the zinc-mediated dimerization of cyclopropanols. tohoku.ac.jpoup.com This reaction proceeds through the formation of zinc homoenolates, which are versatile intermediates in organic synthesis. tohoku.ac.jpoup.com The exposure of 1-substituted cyclopropanols to an excess of diethylzinc (B1219324) (Et₂Zn) promotes a dimerization reaction that yields 2-methylcyclopentane-1,3-diol derivatives. tohoku.ac.jpoup.com

This synthetic route is distinguished by its high degree of diastereoselectivity, typically affording the product as a single, meso-type diastereomer. oup.comoup.comresearchgate.net The reaction demonstrates broad applicability with various 1-substituted cyclopropanols, including those with aryl, naphthyl, thienyl, and alkyl substituents. oup.com The stereochemical outcome is the result of a high level of diastereocontrol in both the initial aldol addition and the subsequent cyclization step. oup.com

For instance, the reaction of 1-phenylcyclopropanol in the presence of excess diethylzinc in dimethyl sulfoxide (B87167) (DMSO) yields the corresponding 2-methylcyclopentane-1,3-diol derivative in good yield. oup.com The reaction conditions and yields for various substrates are summarized in the table below.

| Substrate (1-Substituted Cyclopropanol) | Solvent | Yield (%) |

|---|---|---|

| 1-Phenylcyclopropanol | DMSO | 76 |

| 1-(4-Methylphenyl)cyclopropanol | DMSO | 85 |

| 1-(4-Methoxyphenyl)cyclopropanol | DMSO | 84 |

| 1-(3-Methoxyphenyl)cyclopropanol | DMSO | 81 |

| 1-(2-Naphthyl)cyclopropanol | DMSO | 56 |

| 1-(2-Thienyl)cyclopropanol | DMSO | 48 |

Table 1: Diastereoselective dimerization of various 1-substituted cyclopropanols. Data sourced from Chemistry Letters, 2022. oup.com

The proposed mechanism for this dimerization reaction involves several key steps. oup.com Initially, the cyclopropanol (B106826) reacts with diethylzinc to form a zinc cyclopropoxide. oup.comresearchgate.net This intermediate undergoes a reversible ring-opening to generate a zinc homoenolate. oup.com The presence of excess diethylzinc or another zinc alkoxide species facilitates deprotonation of the homoenolate to form an "enolized homoenolate". oup.comresearchgate.net

This enolized homoenolate then acts as a nucleophile in an aldol addition to a second molecule of the zinc homoenolate. tohoku.ac.jpoup.comoup.com This carbon-carbon bond-forming step is crucial for the dimerization process. The resulting adduct then undergoes a diastereoselective intramolecular addition of the alkylzinc group onto the homoenolate carbonyl. oup.com This cyclization step forms the cyclopentane ring and establishes the final stereochemistry of the diol product. oup.com Finally, protonation of the zinc alkoxides furnishes the this compound derivative. oup.com

Intramolecular Ring-Forming Reactions of Lactone Derivatives

The synthesis of this compound can also be approached through the intramolecular cyclization of lactone derivatives. Lactones, which are cyclic esters, are valuable precursors in organic synthesis due to their reactivity and the various transformations they can undergo. rsc.orgnih.govyoutube.com

One strategy involves the use of epoxide ring-opening reactions. libretexts.orgnih.gov Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain. nih.gov Their reaction with various nucleophiles is a powerful tool for introducing functional groups and constructing complex molecular architectures. nih.govyoutube.com In the context of synthesizing cyclopentane diols, a suitably functionalized precursor containing an epoxide ring can be designed to undergo an intramolecular cyclization upon ring-opening, leading to the formation of the five-membered carbocycle. The regioselectivity of the epoxide opening, whether under acidic or basic conditions, is a key factor in controlling the structure of the final product. libretexts.org

Intramolecular aldol reactions provide another powerful route for the formation of cyclic compounds like this compound. chemistrysteps.com This type of reaction occurs when a molecule contains two carbonyl functionalities, allowing one to form an enolate that can then attack the other carbonyl group within the same molecule. libretexts.orgyoutube.comlibretexts.org The favorability of this process is high when it leads to the formation of stable five- or six-membered rings. libretexts.orglibretexts.org For the synthesis of a this compound framework, a dicarbonyl precursor such as a 1,4-diketone would be required. libretexts.org Base-catalyzed cyclization would lead to a five-membered ring containing a hydroxyl group and a methyl group at the desired positions. libretexts.orglibretexts.org

Green and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For cyclopentane diols, sustainable routes often involve the use of renewable feedstocks. nih.gov One promising approach starts from furfuryl alcohol, which can be derived from hemicellulosic feedstock. rsc.orgrsc.org

Stereochemical Investigations of 1 Methylcyclopentane 1,3 Diol

Isomerism and Configuration

1-Methylcyclopentane-1,3-diol possesses two chiral centers at the C1 and C3 positions. The C1 carbon is substituted with a methyl group, a hydroxyl group, and is part of the cyclopentane (B165970) ring. The C3 carbon is substituted with a hydroxyl group and a hydrogen atom within the ring. This structure allows for the existence of multiple stereoisomers.

The relative orientation of the hydroxyl groups on the cyclopentane ring defines the two diastereomeric forms: cis and trans.

cis-1-Methylcyclopentane-1,3-diol: In this isomer, the two hydroxyl groups are located on the same face of the cyclopentane ring.

trans-1-Methylcyclopentane-1,3-diol: In this isomer, the two hydroxyl groups are situated on opposite faces of the ring.

These diastereomers have distinct physical and spectroscopic properties, which allows for their differentiation. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are instrumental. In ¹H NMR, the coupling constants and chemical shifts of the ring protons, particularly those attached to the carbons bearing the hydroxyl groups, differ significantly between the cis and trans isomers due to their different spatial relationships. In IR spectroscopy, the cis-isomer may exhibit a broad intramolecular hydrogen bonding peak, which is absent in the trans-isomer where the hydroxyl groups are too far apart to interact.

According to the Cahn-Ingold-Prelog (CIP) priority rules, each stereocenter (C1 and C3) can be assigned an absolute configuration of either (R) or (S). This results in a total of four possible stereoisomers for this compound.

Assignment of Priorities for Stereocenters:

At C1: The priority order is -OH > C3 > C5 > -CH₃. The path towards the hydroxyl-substituted C3 is prioritized over the unsubstituted C5.

At C3: The priority order is -OH > C1 > C4 > -H. The path towards the methyl- and hydroxyl-substituted C1 is prioritized over the unsubstituted C4.

The combination of these configurations at the two centers gives rise to two pairs of enantiomers.

| Stereoisomer Configuration | Relationship | Diastereomer |

| (1R, 3R) | Enantiomer of (1S, 3S) | trans |

| (1S, 3S) | Enantiomer of (1R, 3R) | trans |

| (1R, 3S) | Enantiomer of (1S, 3R) | cis |

| (1S, 3R) | Enantiomer of (1R, 3S) | cis |

Unlike the related compound cyclopentane-1,3-diol, no meso compounds are possible for this compound because the substitution pattern at C1 and C3 is different, precluding the existence of an internal plane of symmetry. quora.com

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. lumenlearning.com The two most common conformations are the "envelope" and the "half-chair".

The planar conformation of cyclopentane has significant eclipsing strain. lumenlearning.com To minimize this, the ring puckers. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with one above and one below the plane. The energy barrier between these conformations is low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation. dalalinstitute.com

For substituted cyclopentanes like this compound, the substituents tend to occupy positions that minimize steric interactions. Pseudo-equatorial positions are generally favored over the more sterically hindered pseudo-axial positions.

Intramolecular forces play a significant role in determining the most stable conformation of this compound isomers.

Steric Hindrance: The methyl group at C1 introduces steric bulk, influencing the puckering of the ring to place this group in a less crowded pseudo-equatorial position. In the cis-isomer, steric repulsion between the methyl group and the C3-hydroxyl group can be a destabilizing factor.

Intramolecular Hydrogen Bonding: A key interaction in the cis-isomer is the potential for hydrogen bonding between the proximal C1-OH and C3-OH groups. This stabilizing interaction can lock the molecule into a specific conformation where the hydroxyl groups are close enough to interact. This type of bonding is not possible in the trans-isomers, where the hydroxyl groups are on opposite faces of the ring. The presence and strength of this hydrogen bond can be influenced by the solvent. In non-polar solvents, the intramolecular hydrogen bond is more significant, whereas in protic solvents, intermolecular hydrogen bonding with the solvent can dominate. semanticscholar.orgresearchgate.net

The interplay between minimizing steric repulsion and maximizing stabilizing interactions like hydrogen bonding determines the preferred conformation for each diastereomer.

Stereochemical Transformations and Epimerization Processes

Epimerization is the process of inverting the configuration at one of several stereocenters in a molecule. In this compound, this would involve converting one diastereomer into another, for instance, a cis-isomer into a trans-isomer by inverting the stereocenter at C3.

Such transformations typically require breaking and reforming a chemical bond. For a secondary alcohol like the one at C3, this can be achieved under certain reaction conditions. For example, oxidation of the C3 hydroxyl group to a ketone would destroy the stereocenter. A subsequent reduction of the ketone could then yield a mixture of both the original alcohol and its epimer, with the product ratio often depending on the steric environment and the reagents used.

More recently, advanced photocatalytic methods have been developed that allow for the epimerization of unactivated stereocenters. nih.gov These methods can provide pathways for the late-stage interconversion of diastereomers that might be difficult to access through classical synthesis, allowing for the revision of established stereocenters within a complex molecule. nih.gov This approach could potentially be applied to interconvert the stereoisomers of this compound.

Mechanisms of Diastereomeric Interconversion

The interconversion between diastereomers of this compound, which involves the inversion of stereochemistry at one of the chiral centers, can be facilitated through several chemical mechanisms. These transformations are crucial for accessing specific stereoisomers that may be more desirable for certain applications. The primary mechanisms include acid-catalyzed, base-catalyzed, and photocatalytic epimerization.

Acid-Catalyzed Epimerization:

In the presence of a protic or Lewis acid, the hydroxyl groups of this compound can be protonated, making them good leaving groups. The subsequent departure of a water molecule can lead to the formation of a carbocation intermediate. The planarity of the carbocation allows for the re-addition of a water molecule from either face, leading to a mixture of diastereomers.

Another acid-catalyzed pathway involves the formation of a cyclic ether, such as an epoxide, followed by acid-catalyzed ring-opening. The regioselectivity and stereoselectivity of the ring-opening can be influenced by the reaction conditions and the structure of the diol, potentially leading to a different diastereomeric ratio than the starting material.

Base-Catalyzed Epimerization:

Under basic conditions, a hydroxyl group can be deprotonated to form an alkoxide. This can facilitate an intramolecular nucleophilic attack on the adjacent carbon atom, leading to the formation of an epoxide intermediate. Subsequent nucleophilic attack by a hydroxide (B78521) ion on the epoxide, following an S(_N)2 mechanism, will result in the inversion of stereochemistry at that carbon center, thus leading to diastereomeric interconversion.

Photocatalytic Isomerization:

Recent advancements in organic synthesis have introduced photocatalytic methods for the epimerization of cyclic diols. This process often involves the use of a photocatalyst that, upon irradiation with light, can initiate a hydrogen atom transfer (HAT) from a C-H bond adjacent to a hydroxyl group. The resulting radical can then undergo a conformational change, and a subsequent hydrogen atom donation can lead to the formation of a different diastereomer.

A notable example of this approach is the use of a combination of hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control. princeton.eduorganic-chemistry.org In this system, the boronic acid reversibly forms a more stable complex with the cis-diol isomer, shifting the equilibrium towards its formation even if it is the thermodynamically less stable diastereomer. princeton.eduorganic-chemistry.org The photocatalyst facilitates the interconversion between the cis and trans forms, allowing the system to reach this transient thermodynamic minimum. princeton.eduorganic-chemistry.org

| Mechanism | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome |

| Acid-Catalyzed | H() or Lewis Acid | Carbocation / Cyclic Ether | Mixture of diastereomers |

| Base-Catalyzed | Base (e.g., OH) | Epoxide | Inversion at one stereocenter |

| Photocatalytic | Photocatalyst, Boronic Acid | Radical, Boronic Ester | Selective formation of one diastereomer |

Factors Influencing Stereochemical Stability

Conformational Effects:

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The substituents (the methyl group and two hydroxyl groups) will occupy either axial or equatorial-like positions in these conformations.

cis vs. trans Isomers: In general, for 1,3-disubstituted cyclopentanes, the cis isomer, where both substituents are on the same face of the ring, can often adopt a conformation where both groups are in pseudo-equatorial positions. The trans isomer, with substituents on opposite faces, will have one pseudo-axial and one pseudo-equatorial substituent. Typically, conformers with substituents in equatorial positions are more stable due to reduced steric strain.

Steric Hindrance:

The size of the substituents plays a significant role in determining stereochemical stability. The methyl group at the C1 position introduces steric bulk. The interactions between the methyl group and the hydroxyl groups, as well as with the hydrogen atoms on the cyclopentane ring, will influence the preferred conformation. Diastereomers that can adopt a conformation that minimizes these steric interactions will be more stable. For example, a trans isomer where the bulky methyl group and a hydroxyl group are far apart will likely be more stable than a cis isomer where they are in close proximity, leading to steric repulsion.

Intramolecular Hydrogen Bonding:

The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding. This can occur when the two hydroxyl groups are in a cis relationship and can adopt a conformation that brings them into close proximity. This hydrogen bonding can significantly stabilize a particular diastereomer or conformation. For instance, in some cyclic diols, the cis isomer is stabilized by an intramolecular hydrogen bond, making it more stable than the trans isomer where such an interaction is not possible.

Solvent Effects:

The solvent can influence the relative stability of diastereomers. In polar, protic solvents, the solvent molecules can form hydrogen bonds with the hydroxyl groups of the diol. This can disrupt intramolecular hydrogen bonding, potentially destabilizing a cis isomer that relies on this interaction for its stability. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is more favored, which could increase the stability of the cis isomer.

| Factor | Influence on Stability | Favored Diastereomer (General Trend) |

| Conformational Effects | Minimization of torsional and angle strain. | The isomer that can adopt a lower energy conformation (e.g., substituents in pseudo-equatorial positions). |

| Steric Hindrance | Minimization of steric repulsion between substituents. | The isomer with bulky groups further apart. |

| Intramolecular Hydrogen Bonding | Stabilization through the formation of an internal hydrogen bond. | cis isomers where hydroxyl groups are in proximity. |

| Solvent Effects | Solvation can stabilize or destabilize isomers by interacting with functional groups. | Dependent on the specific solvent and its ability to form hydrogen bonds. |

Reactivity and Chemical Transformations Involving 1 Methylcyclopentane 1,3 Diol

Oxidation Reactions Leading to Carbonyl Compounds (e.g., Cyclopentane-1,3-diones)

The oxidation of diols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. chemistrysteps.com In the case of 1,3-diols like 1-Methylcyclopentane-1,3-diol, oxidation can yield β-hydroxy ketones or, under more vigorous conditions, 1,3-diones. The oxidation of non-vicinal diols, such as 1,3-diols, typically results in the simple oxidation of one of the hydroxyl groups, rather than the carbon-carbon bond cleavage observed in vicinal diols. ias.ac.inias.ac.in The specific products formed are dependent on the oxidizing agent and reaction conditions employed. chemistrysteps.com

Recent research has highlighted the hydrogenation of cyclopentane-1,3-dione to produce cyclopentane-1,3-diol, a reaction that can be reversed under oxidative conditions. nih.govacs.orgresearchgate.net The stability of cyclopentane-1,3-dione makes it a key intermediate in these transformations. nih.govacs.orgresearchgate.net

The oxidation of alcohols to carbonyl compounds can proceed through various mechanistic pathways. For diols, the mechanism can be influenced by the spatial relationship between the hydroxyl groups. While vicinal diols often undergo oxidative cleavage, 1,3-diols typically react via mechanisms similar to those of monohydric alcohols, involving the transfer of a hydride ion from the alcohol to the oxidant. ias.ac.in

The general mechanism for the oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton from the carbon atom bearing the hydroxyl group. The exact sequence of these events depends on the specific oxidant used. Common oxidizing agents include chromium-based reagents, permanganate, and Swern or Dess-Martin periodinane oxidations.

In the context of 1,3-diols, the oxidation of one hydroxyl group can be influenced by the presence of the second. For instance, intramolecular hydrogen bonding could affect the reactivity of the hydroxyl groups. The mechanism for the oxidation of diols by pyridinium (B92312) hydrobromide perbromide (PHPB) suggests that vicinal and other diols follow different mechanistic pathways, with non-vicinal diols undergoing simple oxidation of one hydroxyl group. ias.ac.in

Functionalization and Protection Strategies of Hydroxyl Groups

The selective functionalization of diols is a critical challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. rsc.org Protection and deprotection strategies are therefore essential for achieving regioselective modifications. organic-chemistry.orgresearchgate.net

Silylation and acetylation are common methods for protecting hydroxyl groups during a synthetic sequence. Silyl ethers are particularly useful due to their ease of formation and cleavage under specific conditions. For 1,3-diols, regioselective silylation can often be achieved by exploiting steric hindrance. For instance, a bulky silylating agent may preferentially react with the less sterically hindered hydroxyl group. organic-chemistry.org

Acetylation, the formation of an acetate (B1210297) ester, is another widely used protection strategy. Enzymatic methods have been developed for the enantiomerically pure and selectively protected preparation of 1,2- and 1,3-diols via the hydrolysis of their racemic acetates. rsc.org The acetylation of a hydroxyl group in a related 2-benzyl-2-methyl-cyclopentane-1,3-diol system was found to significantly influence the stereoselectivity of a subsequent reduction reaction. researchgate.net

Table 1: Common Protecting Groups for Diols and Their Characteristics

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

|---|---|---|---|

| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), Imidazole, DMF | Fluoride ion (e.g., TBAF), Acid | Stable to a wide range of conditions, sensitive to acid and fluoride |

| Acetates (Ac) | Acetic anhydride (B1165640), Pyridine or DMAP | Base (e.g., K2CO3, MeOH), Acid | Stable to neutral and acidic conditions, labile to base |

This table provides a general overview of common protecting groups and is not exhaustive.

Achieving selective protection of one hydroxyl group in a diol is a key synthetic challenge. rsc.org One strategy involves the formation of a cyclic acetal (B89532) or ketal, which can then be regioselectively cleaved. For 1,3-diols, reaction with an aldehyde like benzaldehyde (B42025) can form a six-membered cyclic acetal. stackexchange.com This acetal can then be reductively opened to yield a monoprotected diol.

Another approach utilizes temporary silicon-tethered reactions to achieve selectivity. liverpool.ac.uk Organocatalysis has also emerged as a powerful tool for the regioselective functionalization of diols, avoiding the need for stoichiometric activating agents. rsc.org

Regio- and Stereoselective Functional Group Interconversions

The ability to control the regio- and stereochemistry of functional group transformations is paramount in modern organic synthesis, particularly in the construction of complex molecules. rsc.org

The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol. encyclopedia.pubnih.govorganic-chemistry.org The reaction proceeds via an SN2 mechanism, where a nucleophile displaces an activated hydroxyl group, leading to a clean inversion of configuration at the stereocenter. organic-chemistry.org This reaction is widely used in the synthesis of natural products. encyclopedia.pubnih.gov

For a diol like this compound, the Mitsunobu reaction could be used to invert the configuration of the secondary hydroxyl group at the C3 position. The typical reagents for a Mitsunobu reaction are a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). encyclopedia.pubcommonorganicchemistry.com The choice of nucleophile determines the resulting functional group. For example, using a carboxylic acid as the nucleophile would result in an ester with inverted stereochemistry.

While the Mitsunobu reaction typically proceeds with inversion, retention of configuration has been observed in some intramolecular versions of the reaction with sterically hindered alcohols. nih.gov

Table 2: Reagents in the Mitsunobu Reaction

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates the reaction |

Nucleophilic Attack at Hydroxyl-Bearing Carbons

The reactivity of this compound at its hydroxyl-bearing carbons is characteristic of diols. The hydroxyl groups themselves are poor leaving groups. For a nucleophilic attack to occur at the carbon atom to which they are attached, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions.

Once protonated, the hydroxyl group becomes a good leaving group (water). A subsequent intramolecular nucleophilic substitution can occur, where the second hydroxyl group attacks the electron-deficient carbon. wikipedia.org This reaction, known as diol cyclization, results in the formation of a cyclic ether, provided the ring size is not subject to excessive strain. wikipedia.org For 1,3-diols like this compound, this intramolecular cyclization would lead to the formation of a six-membered ring containing an ether linkage.

Additionally, the hydroxyl groups can be functionalized into other good leaving groups, such as tosylates, by reaction with tosyl chloride. This transformation makes the corresponding carbon atoms susceptible to attack by a wide range of external nucleophiles in an SN2 reaction, allowing for the substitution of the hydroxyl group with other functional groups.

Chemical Transformations of Related 1-Methylcyclopentane-1,3-dione Precursors

The precursor, 1-methylcyclopentane-1,3-dione, is a versatile intermediate in organic synthesis, primarily due to the reactivity of its dicarbonyl system. It exists predominantly in its enol form in solution. orgsyn.orgorgsyn.org The dione (B5365651) is a key building block in the total synthesis of complex molecules like steroids. orgsyn.orgorgsyn.org

Condensation and Cyclization Reactions in Dione Synthesis

The synthesis of 2-methylcyclopentane-1,3-dione, a structural isomer and a well-studied related compound, is often achieved through intramolecular condensation and cyclization reactions. These methods provide efficient routes to the cyclopentane (B165970) ring system.

One prominent method is the base-promoted cyclization of precursors like diethyl propionylsuccinate or ethyl 4-oxohexanoate. orgsyn.orgorgsyn.org For instance, the cyclization of ethyl 4-oxohexanoate using sodium methoxide (B1231860) in boiling xylene, followed by acidification, yields 2-methyl-1,3-cyclopentanedione. orgsyn.orgorgsyn.org A similar strategy involves the cyclization of diethyl propionylsuccinate using potassium t-butylate. google.com

Alternative synthetic routes involve Friedel-Crafts-type reactions. These include the condensation of succinic acid with propionyl chloride or the reaction of succinic anhydride with 2-buten-2-ol acetate, both typically carried out in the presence of aluminum chloride. orgsyn.orgorgsyn.org

| Starting Material | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| Ethyl 4-oxohexanoate | 1. Sodium methoxide, xylene, heat 2. HCl (acidification) | Dieckmann Condensation (Intramolecular) | orgsyn.orgorgsyn.org |

| Diethyl propionylsuccinate | 1. Potassium t-butylate, t-butanol, xylene, heat 2. HCl (acidification) | Dieckmann Condensation (Intramolecular) | google.com |

| Succinic acid and Propionyl chloride | Aluminum chloride | Friedel-Crafts Acylation/Cyclization | orgsyn.orgorgsyn.org |

| Succinic anhydride and 2-Buten-2-ol acetate | Aluminum chloride | Friedel-Crafts Acylation/Cyclization | orgsyn.orgorgsyn.org |

α-Alkylation and other Substitution Reactions

The carbon atom situated between the two carbonyl groups (the α-carbon) in 1-methylcyclopentane-1,3-dione is acidic and can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in various substitution reactions.

α-Alkylation: The enolate of 2-methylcyclopentane-1,3-dione reacts with alkyl halides in α-alkylation reactions. The regioselectivity of this reaction, determining whether C-alkylation or O-alkylation occurs, is highly dependent on the reaction conditions. researchgate.net The use of dipolar aprotic solvents tends to favor the formation of O-alkylation products, whereas reactions conducted in water favor C-alkylation. researchgate.net The structure of the alkylating agent also plays a crucial role; primary alkyl halides often yield O-alkylation products, while certain activated halides, like those with an sp2-hybridized carbon in the β-position, preferentially lead to C-alkylation. researchgate.net For example, the allylation of 2-methylcyclopentane-1,3-dione with allyl bromide under basic conditions using a phase-transfer catalyst results in the C-alkylated product, 2-allyl-2-methylcyclopentane-1,3-dione. hku.hk

Michael Addition: As a soft nucleophile, the enolate of 2-methylcyclopentane-1,3-dione can undergo Michael addition to α,β-unsaturated carbonyl compounds. A notable example is the addition to methyl vinyl ketone in water, which produces 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a significant intermediate in natural product synthesis. fishersci.caresearchgate.net

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| α-Alkylation (C-alkylation) | Allyl bromide, NaOH, Bu₄NI | 2-Allyl-2-methylcyclopentane-1,3-dione | hku.hk |

| α-Alkylation (O-alkylation) | 2-(1-naphthyl)ethyl bromide | O-alkylation product | fishersci.cathermofisher.com |

| Michael Addition | Methyl vinyl ketone | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | fishersci.caresearchgate.net |

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

The carbonyl groups of 1-methylcyclopentane-1,3-dione are electrophilic and susceptible to nucleophilic attack. Grignard reagents are potent nucleophiles that readily add to ketones to form alcohols. pressbooks.pub

The reaction mechanism involves the nucleophilic carbon of the Grignard reagent (R-MgX) attacking the electrophilic carbon of a carbonyl group. pressbooks.pubnumberanalytics.com This step forms a new carbon-carbon bond and a magnesium alkoxide intermediate. ucalgary.ca A subsequent work-up with a mild acid protonates the alkoxide to yield the final tertiary alcohol product. pressbooks.pubucalgary.ca

In the case of 1-methylcyclopentane-1,3-dione, the addition of a Grignard reagent can occur at one or both carbonyl groups. For example, the reaction with one equivalent of a Grignard reagent, such as methylmagnesium bromide, would primarily yield a hydroxyketone (a tertiary alcohol and a ketone). The addition of a second equivalent would result in the formation of a diol, where both original carbonyl groups have been converted to tertiary alcohols. This reactivity allows for the construction of more complex carbon skeletons. numberanalytics.comvulcanchem.com

| Grignard Reagent (R-MgX) | Stoichiometry | Product Type | Reference |

|---|---|---|---|

| e.g., Methylmagnesium Bromide (CH₃MgBr) | 1 equivalent | Hydroxyketone (Tertiary alcohol + Ketone) | pressbooks.publibretexts.org |

| e.g., Methylmagnesium Bromide (CH₃MgBr) | 2+ equivalents | Diol (Two Tertiary Alcohols) | vulcanchem.comlibretexts.org |

Computational Chemistry Studies of 1 Methylcyclopentane 1,3 Diol

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the chemical behavior of 1-methylcyclopentane-1,3-diol and its precursors. acs.orgnih.govresearchgate.net DFT provides a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure and energetics of medium-sized organic molecules. researchgate.netmedcraveonline.com These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of different electronic states.

Theoretical Elucidation of Reaction Mechanisms

Computational studies have been pivotal in elucidating the reaction mechanisms involving cyclic 1,3-diols and their precursor diones. For instance, the hydrogenation of cyclic 1,3-diones to 1,3-diols is a reaction of significant interest. acs.orgnih.govresearchgate.net DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its selectivity.

In a related context, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone has been studied, which is a key step in the synthesis of complex natural products. researchgate.net Computational analysis of such reactions helps in understanding the stereochemical outcomes and the role of catalysts.

Prediction and Rationalization of Thermodynamic and Kinetic Parameters

Quantum mechanical calculations are frequently employed to predict and rationalize the thermodynamic and kinetic parameters of chemical reactions. For instance, in the hydrogenation of cyclopentane-1,3-dione, DFT has been used to understand the thermodynamic factors influencing the cis-trans ratio of the resulting cyclopentane-1,3-diol. acs.orgnih.govresearchgate.net At elevated temperatures, the reaction yields more of the trans product due to epimerization, a phenomenon that can be rationalized through thermodynamic modeling. acs.orgnih.govresearchgate.net

Computational studies on related systems, such as methyl-substituted 1,3-butadienes, have demonstrated the accuracy of ab initio calculations (G3 level) in predicting vapor state enthalpy differences between conformers. nih.gov These theoretical predictions show good agreement with experimental data obtained from techniques like cryogenic deposition and matrix isolation IR spectroscopy. nih.gov

Table 1: Comparison of Experimental and Calculated Thermodynamic Parameters for a Related System

| Compound System | Parameter | Experimental Value | Calculated Value (Method) |

| Methyl-substituted 1,3-butadienes | ΔH (s-trans vs. s-cis) | Varies by substituent | Good agreement (G3 level) nih.gov |

| Cyclopentane-1,3-diol | Product Ratio (cis:trans) | 7:3 (kinetically favored) | DFT suggests cis is kinetically favored acs.orgnih.gov |

Calculation of Conformational Energy Landscapes and Barriers

The five-membered ring of this compound is not planar and can adopt various conformations. bsmi.uz Computational methods are essential for mapping the conformational energy landscape, which describes the relative energies of these different conformations and the energy barriers between them.

Studies on substituted cyclopentanes have shown that the conformational preferences are largely governed by the nature of the substituents. researchgate.net Electronegative groups tend to prefer pseudo-axial positions, while alkyl groups favor pseudo-equatorial locations. researchgate.net Different computational methods like B3LYP, M06-2X, and MP2 can sometimes yield slightly different energy landscapes, but the general trends are often consistent. researchgate.net For 1,3-disubstituted cyclopentanes, the cis isomer is often found to be more stable than the trans isomer. researchgate.net

Molecular Dynamics and Simulation Studies for Conformational Mobility

While quantum mechanics provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer insights into their dynamic behavior. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules move and change shape over time. mit.edu This is particularly useful for understanding the conformational mobility of flexible molecules like this compound. nih.gov

MD simulations can reveal the timescales of conformational transitions and the influence of the solvent environment on the molecule's flexibility. mdpi.com By simulating the molecule in a box of solvent molecules, one can obtain a more realistic picture of its behavior in solution. These simulations are crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. nih.gov

Acid-Base Properties of Related Diols and Diones: Computational Insights

Computational chemistry is also a valuable tool for studying the acid-base properties of molecules. For related compounds like 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, computational analysis, including MD simulations and quantum chemical calculations, has been used to determine pKa values and identify the sites of proton dissociation. nih.gov

The enol content of 1,3-diones, which is related to their acidity, has been a subject of both experimental and theoretical investigation. researchgate.net Computational methods can predict the relative stabilities of the keto and enol tautomers and the strength of the intramolecular hydrogen bond in the enol form. researchgate.netresearchgate.net For acetylacetone, a simple 1,3-dione, the strength of this hydrogen bond has been calculated to be significant, contributing to the high stability of the enol form. researchgate.net These insights are transferable to understanding the behavior of the dione (B5365651) precursor to this compound.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Methodologies

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 1-Methylcyclopentane-1,3-diol. By interacting with electromagnetic radiation, the molecule yields unique spectral fingerprints that reveal detailed information about its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of this compound in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the entire molecular structure.

The structural backbone of this compound can be unequivocally established using a combination of ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the respective spectrum, with its chemical shift (δ, measured in parts per million or ppm) being highly dependent on its local electronic environment.

In the ¹H NMR spectrum, the protons of the hydroxyl groups (-OH) would typically appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The proton attached to the C3 carbon (CH-OH) would be significantly deshielded, appearing at a lower field compared to the methylene (B1212753) (CH₂) protons of the ring. The protons of the methylene groups at C2, C4, and C5 would resonate in the aliphatic region, often exhibiting complex splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. The methyl group (CH₃) protons would appear as a sharp singlet at a higher field (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃-C1 | ~1.2 | ~25-30 |

| C1-OH | Variable (Broad) | - |

| CH ₂-C2 | ~1.5-1.9 | ~40-45 |

| CH -C3 | ~3.8-4.2 | ~70-75 |

| C3-OH | Variable (Broad) | - |

| CH ₂-C4 | ~1.5-1.9 | ~35-40 |

| CH ₂-C5 | ~1.5-1.9 | ~40-45 |

| C 1-OH | - | ~75-80 |

| C 2 | - | ~40-45 |

| C 3-OH | - | ~70-75 |

| C 4 | - | ~35-40 |

| C 5 | - | ~40-45 |

| C H₃ | - | ~25-30 |

The five-membered cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. acs.org This rapid interconversion, known as pseudorotation, typically occurs on a timescale that is too fast for the NMR spectrometer to distinguish individual conformers at room temperature, resulting in an averaged spectrum.

Variable-Temperature (VT) NMR is a critical technique used to study these conformational dynamics. nih.govresearchgate.net By lowering the temperature of the sample, the rate of interconversion between conformers can be slowed significantly. rsc.org If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signals for the ring protons or carbons will broaden and eventually resolve into separate signals corresponding to the distinct axial and equatorial positions in the frozen, most stable conformer. nih.gov Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring-flipping process. rsc.org Furthermore, VT-NMR can be used to study the dynamics of intramolecular hydrogen bonding between the 1- and 3-hydroxyl groups, as changes in temperature will affect the position and strength of these bonds, leading to observable changes in the chemical shifts of the OH protons. nih.gov

This compound can exist as multiple stereoisomers (diastereomers and enantiomers) depending on the relative orientations of the methyl and two hydroxyl groups. Determining this relative stereochemistry is crucial and can be accomplished using advanced 2D NMR experiments and chemical derivatization methods.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY and ROESY are 2D NMR experiments that detect protons that are close to each other in space, regardless of their through-bond connectivity. columbia.eduhuji.ac.il A cross-peak between two protons in a NOESY/ROESY spectrum indicates they are spatially proximate (typically within 5 Å). columbia.edu This is invaluable for determining the relative stereochemistry. For instance, in a cis-isomer, a NOE would be observed between the methyl group protons and the proton on C3. In the corresponding trans-isomer, this interaction would be absent or significantly weaker.

Acetonide Derivatization: A powerful and widely used method for determining the relative stereochemistry of 1,3-diols involves their conversion to acetonide derivatives (2,2-dimethyl-1,3-dioxanes). univ-lemans.fruniv-lemans.fr The syn and anti diastereomers of the diol form acetonides that adopt different preferred conformations (chair for syn, twist-boat for anti), which are readily distinguishable by ¹³C NMR. The chemical shifts of the acetonide's three key carbons—the ketal carbon (C2) and the two methyl carbons—are highly diagnostic of the original diol's stereochemistry. univ-lemans.fruniv-lemans.fr

Table 2: Characteristic ¹³C NMR Chemical Shifts for Acetonide Derivatives of syn- and anti-1,3-Diols Data adapted from established correlations for 1,3-diol acetonides. univ-lemans.fruniv-lemans.fr

| Diol Stereochemistry | Acetonide Conformation | Ketal Carbon (C2) δ (ppm) | Acetonide Methyl Carbons δ (ppm) |

|---|---|---|---|

| syn | Chair | ~98-99 | ~30 (equatorial) and ~19 (axial) |

By reacting this compound with acetone (B3395972) or 2,2-dimethoxypropane (B42991) and analyzing the ¹³C NMR spectrum of the resulting product, its relative stereochemistry can be unambiguously assigned.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the energies of bond stretching, bending, and other molecular vibrations. These techniques are particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol functional groups and its alkane framework.

O-H Stretch: The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is due to the stretching vibration of the hydroxyl (O-H) groups. Its broadness is a direct result of intermolecular hydrogen bonding. In dilute solutions, a sharper, weaker peak corresponding to "free" (non-hydrogen-bonded) O-H groups may appear around 3600-3650 cm⁻¹. kcvs.carsc.org The presence of intramolecular hydrogen bonding between the 1- and 3-hydroxyls would also influence the shape and position of this band.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and cyclopentane ring methylene groups. docbrown.info

C-O Stretch: The stretching vibrations of the C-O bonds of the primary (C1-OH) and secondary (C3-OH) alcohols will give rise to strong bands in the fingerprint region, typically between 1050-1200 cm⁻¹. The exact position can help distinguish between different types of alcohols. kcvs.ca

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions from various bending and stretching vibrations (e.g., C-H bending, C-C stretching, O-H bending). docbrown.info This pattern is unique to the specific molecule and serves as a definitive fingerprint for its identification when compared against a reference spectrum.

Raman spectroscopy provides complementary information. While O-H stretching is typically a weak signal in Raman, the C-C and C-H vibrations of the cyclopentane ring skeleton often produce strong, sharp signals, providing further structural confirmation.

Table 3: Key Vibrational Frequencies for this compound Expected frequencies based on typical values for alcohols and cycloalkanes. kcvs.cadocbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | R-OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 3000 | Strong |

| C-H Bend | CH₂, CH₃ | ~1465, ~1375 | Medium |

| C-O Stretch | C-OH | 1050 - 1200 | Strong |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like diols, as it typically generates intact molecular ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. With a molecular formula of C6H12O2, the compound has a calculated monoisotopic mass of approximately 116.08373 Da. nih.gov HRMS can measure this mass with high accuracy (typically within 5 ppm), allowing for the confirmation of its unique molecular formula.

Loss of water ([M-H₂O]⁺): A very common fragmentation for alcohols, resulting in an ion at m/z ~98.

Loss of a methyl group ([M-CH₃]⁺): Cleavage of the methyl group at the C1 position, leading to an ion at m/z ~101.

Ring cleavage: Various cleavages of the cyclopentane ring can occur, leading to smaller fragment ions. For instance, a loss of C₂H₄O could occur.

The table below outlines the expected major ions for this compound in mass spectrometry.

| Ion | Proposed Formula | Calculated m/z | Description |

| [M]⁺ | C₆H₁₂O₂⁺ | 116.08 | Molecular Ion |

| [M-CH₃]⁺ | C₅H₉O₂⁺ | 101.06 | Loss of a methyl radical |

| [M-H₂O]⁺ | C₆H₁₀O⁺ | 98.07 | Loss of a water molecule |

| [M-H₂O-CH₃]⁺ | C₅H₇O⁺ | 83.05 | Sequential loss of water and methyl radical |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is the cornerstone for separating and purifying chemical compounds. For this compound, which has two chiral centers (at C1 and C3), chromatographic techniques are essential not only for assessing chemical purity but also for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Dynamic HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the standard method for determining the purity of this compound. mdpi.com

Due to its stereoisomerism, chiral HPLC is the definitive method for separating and quantifying the enantiomers and diastereomers. Specialized chiral stationary phases (CSPs) can differentiate between the stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

| Parameter | Typical Condition | Purpose |

| Mode | Reversed-Phase or Chiral | Purity assessment or Isomeric separation |

| Stationary Phase | C18, C8, or Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Separation based on hydrophobicity or chirality |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of the analyte |

| Detector | Refractive Index (RI) or UV (if derivatized) | Analyte detection |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow |

Dynamic HPLC is an advanced application where the separation conditions (e.g., mobile phase composition or temperature) are changed during the analysis, which can be useful for resolving complex mixtures of isomers.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), GC-FID is a robust, sensitive, and reliable method for purity determination and quantitative analysis. acs.org The technique separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. researchgate.net

For the separation of stereoisomers, chiral GC columns with specialized stationary phases (e.g., cyclodextrin (B1172386) derivatives) are employed. gcms.cz This allows for the baseline separation of the different isomers, enabling their individual quantification.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., HP-PONA, Chiral column like Rt-βDEXsm) researchgate.netgcms.cz | Separation of analytes |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Inlet Temperature | 250 °C | Vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 40 °C to 230 °C) | Elution of compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) | Universal detection of organic compounds |

| Detector Temp. | 250 °C | Prevent condensation |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of LC with the powerful detection and identification abilities of MS. This hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, offering a very high degree of confidence in compound identification.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns packed with smaller particles (sub-2 µm). auroraprosci.com This results in significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. auroraprosci.com A UPLC-MS system would be the premier tool for analyzing this compound in complex matrices, such as during process monitoring of its synthesis or in metabolic studies. mdpi.com The high resolution of UPLC can effectively separate isomers, while the mass spectrometer provides definitive identification and quantification. nih.gov

| Parameter | Typical Condition | Purpose |

| Chromatography | UPLC | Fast, high-resolution separation |

| Column | Sub-2 µm particle size (e.g., Acquity UPLC HSS T3) mdpi.com | High-efficiency separation |

| Mobile Phase | Acidified Water/Acetonitrile gradient | Elution and promotion of ionization |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generation of gas-phase ions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Mass analysis of ions |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Comprehensive analysis or targeted quantification |

Chiral Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical step in the synthesis and characterization of chiral molecules like this compound, as the biological and chemical properties of stereoisomers can vary significantly. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the principal methodology for separating and quantifying the enantiomers of this compound and its derivatives. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and enabling their separation. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers without the need for derivatization. nih.gov The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the individual enantiomers of the analyte. chiralpedia.com The differing stability of these complexes leads to differential retention on the column, allowing for separation and quantification. chiralpedia.com

For diols and related cyclic compounds, polysaccharide-based CSPs are particularly effective. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel Chiralpak® and Chiralcel® series) have demonstrated successful separation of substituted cyclopentane diols. The separation is typically achieved under normal-phase conditions, using a mobile phase composed of a nonpolar solvent, such as n-hexane, and a polar modifier, like isopropanol. The ratio of these solvents is optimized to achieve baseline resolution of the enantiomeric peaks.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another primary technique for determining the enantiomeric purity of volatile or semi-volatile compounds. For non-volatile analytes like diols, a preliminary derivatization step is often necessary to increase volatility and improve interaction with the CSP. This involves converting the polar hydroxyl groups into less polar esters (e.g., acetates) or ethers.

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin derivative. gcms.cz These cyclodextrin-based CSPs create chiral cavities into which one enantiomer fits better than the other, leading to differences in retention times. The choice of the specific cyclodextrin derivative and the GC's temperature program are critical parameters that must be optimized to maximize the resolution between the enantiomeric peaks. gcms.cz

Indirect Methods via Diastereomer Formation

An alternative to direct separation on a chiral column is the indirect method, which involves reacting the enantiomeric mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical properties, they can be separated and quantified using standard, non-chiral chromatography (HPLC or GC). mdpi.com Common CDAs for diols include chiral boric acids or enantiopure amines, which form stable diastereomeric cyclic esters. The ratio of the separated diastereomers, determined by integrating their peak areas, directly corresponds to the enantiomeric ratio of the original diol.

Table 1: Exemplary Chiral Chromatography Methods for Cyclopentane Diol Derivatives This table presents data from analyses of compounds structurally related to this compound to illustrate common analytical approaches.

| Analytical Method | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Retention Times (min) |

|---|---|---|---|---|

| HPLC | (1S,3S)-2-Bromo-2-methylcyclopentane-1,3-diol | Daicel Chiralpak OD-H | n-hexane/i-PrOH (95:5) | tR1 = 24.6 |

| HPLC | (1S,2S,3R)-2-Benzyl-3-hydroxy-2-methylcyclopentyl acetate (B1210297) | Daicel Chiralpak OD-H | n-hexane/i-PrOH (90:10) | tR1 = 8.0 |

| HPLC | (1S,2S)-2-Methyl-3-oxo-2-(o-tolyl)cyclopentan-1-yl acetate | Daicel Chiralpak IA-U | hexanes/i-PrOH (95:5) | t1=4.5, t2=5.0, t3=5.8 |

| GC | 2,3-Butanediol (as derivative) | Rt-βDEXse (cyclodextrin-based) | Temperature program | Not specified |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (1S,3S)-2-Bromo-2-methylcyclopentane-1,3-diol |

| (1S,2S,3R)-2-Benzyl-3-hydroxy-2-methylcyclopentyl acetate |

| (1S,2S)-2-Methyl-3-oxo-2-(o-tolyl)cyclopentan-1-yl acetate |

| 2,3-Butanediol |

| n-hexane |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Stereoselective Synthesis

The defined spatial arrangement of the methyl and hydroxyl groups in 1-methylcyclopentane-1,3-diol makes it a useful chiral synthon. Chiral synthons are essential starting materials for stereoselective synthesis, a process that selectively produces a single stereoisomer of a desired product. This control is crucial in the development of pharmaceuticals and other biologically active molecules where different stereoisomers can have vastly different effects. The synthesis of various 2,2-disubstituted cyclopentane-1,3-diols in a stereomerically pure form highlights the utility of such compounds as chiral building blocks. researchgate.netacs.org

Construction of Complex Molecular Architectures and Scaffolds

The cyclopentane (B165970) ring of this compound provides a rigid scaffold upon which complex molecular architectures can be built. researchgate.netacs.orgnih.gov Its functional groups, the hydroxyl and methyl groups, allow for further chemical modifications, enabling the construction of diverse and intricate three-dimensional structures. researchgate.netacs.org For instance, the synthesis of various 1,3-diols has been employed to create libraries of spatially diverse compounds. nih.gov The development of methods to produce chiral hydroxylated cyclopentanones and their subsequent reduction to diols further expands the toolbox for creating these complex structures. researchgate.net

Intermediate in the Synthesis of Natural Products and Analogs

The structural motifs present in this compound are found in numerous natural products. Consequently, it serves as a key intermediate in the synthesis of these and related analog compounds.

While direct synthesis of prostaglandins (B1171923) from this compound is not explicitly detailed in the provided results, the synthesis of prostaglandins often involves cyclopentane-based intermediates. libretexts.org The structural features of this compound are analogous to the cyclopentane core of prostaglandins, suggesting its potential as a precursor in synthetic strategies.

2-Methylcyclopentane-1,3-dione is a recognized key intermediate in the total synthesis of steroids. medchemexpress.comorgsyn.org The reduction of this dione (B5365651) can lead to the formation of 2-methylcyclopentane-1,3-diols, indicating the role of this diol structure in the pathway to synthesizing steroids. acs.org

Carbocyclic nucleoside analogues are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane (B81311) ring. These analogues often exhibit significant antiviral and anticancer properties. beilstein-journals.orgbiorxiv.org The chiral cyclopentane framework of this compound makes it a suitable starting material for the synthesis of these modified nucleosides. beilstein-journals.orgresearchgate.net For example, stereoselective synthesis of chiral cyclopentyl derivatives has been accomplished to produce analogues of the nucleoside Q precursor (PreQ₀). beilstein-journals.org

Role as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The diol functionality of this compound can coordinate to metal centers, and the inherent chirality of the molecule can create a chiral environment around the catalytic center. smolecule.com This can be utilized in various catalytic processes to achieve high levels of enantioselectivity. The development of chiral P,S-heterodonor ligands based on a binaphthalene backbone for asymmetric catalysis showcases the importance of chiral ligands in modern organic synthesis. researchgate.net

Monomer Applications in Polymer Science and Materials Engineering

As a di-functional monomer, this compound can be incorporated into polymer backbones, offering a route to new materials with tailored properties. Its rigid cyclic structure is a key feature that distinguishes it from more flexible linear diols.

The incorporation of rigid cyclic structures into polyester (B1180765) backbones is a known strategy to enhance thermal properties. tue.nl Polyesters synthesized using cyclic diols often exhibit higher glass transition temperatures (Tg) and thermal stability compared to those made from purely aliphatic diols. ijrpc.commdpi.com The constrained nature of the cyclopentane ring in this compound reduces the conformational flexibility of the polymer chains, which can lead to increased thermal stability. tue.nl For instance, biomass-derived polymers containing similar rigid units have shown improved thermal stability and stiffness. rsc.org This makes such polyesters potentially suitable for applications requiring robust performance at elevated temperatures.

| Property | Effect of Incorporating Rigid Cyclic Diols |

| Glass Transition Temp. (Tg) | Tends to increase |

| Thermal Stability | Generally enhanced |

| Chain Flexibility | Reduced |

Biodegradable polyesters are of significant interest for biomedical applications like temporary medical implants, surgical sutures, and drug delivery systems. mdpi.comnih.gov These polymers are designed to break down over time in the body into non-toxic, resorbable products. nih.gov Polyesters derived from aliphatic diols are known for their biodegradability. mdpi.com By using a monomer like this compound, it is possible to create polyesters whose degradation rate and mechanical properties can be finely tuned. The degradation typically occurs via hydrolysis of the ester linkages. nih.gov The resulting diol, a small organic molecule, can then be processed by the body. This approach allows for the development of biomaterials where properties like strength, flexibility, and degradation time are optimized for a specific medical purpose. nih.gov

Contribution to the Development of Spatially Diverse Compound Libraries

In drug discovery, exploring a wide range of molecular shapes is crucial for finding new bioactive compounds. vipergen.com this compound serves as an excellent scaffold for building spatially diverse compound libraries. rsc.orgnih.gov A scaffold is a core molecular structure to which various chemical groups can be attached. vipergen.com The use of conformationally diverse scaffolds is a key strategy in creating these libraries. rsc.orgnih.gov The rigid, three-dimensional nature of the cyclopentane ring allows chemists to systematically attach different functional groups, directing them toward different regions of space. rsc.orgnih.gov This leads to a collection of molecules with high "sp3 content"—a feature often correlated with success in drug discovery. researchgate.net These libraries can then be screened against biological targets like enzymes or receptors to identify new lead compounds. vipergen.com

Scaffold for Bioactive Molecule Synthesis and Exploration of Molecular Interactions

The defined structure of this compound makes it a valuable starting point for the synthesis of complex molecules and for studying biological processes at a molecular level.

Understanding how a small molecule binds to an enzyme is fundamental to designing effective drugs. Derivatives of cyclic diols can be used to probe these interactions. For example, aminocyclopentane diols, which share the core cyclic structure, are used as key intermediates to synthesize kinase inhibitors. By creating molecules that incorporate the this compound scaffold, researchers can design substrate analogues or inhibitors. The rigid conformation of the scaffold helps to precisely position functional groups within an enzyme's active site. Studying how these specifically shaped molecules interact with the enzyme reveals critical information about the binding pocket's size, shape, and the nature of the forces involved, such as hydrogen bonding and steric effects. This knowledge aids in the rational design of more potent and selective enzyme inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.